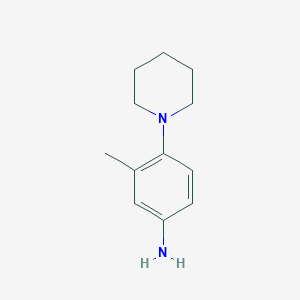

3-Methyl-4-(1-piperidinyl)aniline

Overview

Description

“3-Methyl-4-(1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3 . It has a molecular weight of 204.32 and its IUPAC name is 3-methyl-4-(3-methyl-1-piperidinyl)aniline .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized and bio-assayed for their varied activity . The synthetic sequence often begins with preparing β-keto esters by treating N-Boc-protected cyclic amino acids with Meldrum’s acid in the presence of EDC·HCl and DMAP .Molecular Structure Analysis

The InChI code for “3-Methyl-4-(1-piperidinyl)aniline” is 1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .Chemical Reactions Analysis

Piperidone was condensed with aniline and HCN to yield the Strecker type . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Physical And Chemical Properties Analysis

The physical form of “3-Methyl-4-(1-piperidinyl)aniline” is a powder . It has a molecular weight of 190.29 and its storage temperature is room temperature .Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. 3-Methyl-4-(1-piperidinyl)aniline serves as a key intermediate in synthesizing a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are explored for their potential as therapeutic agents .

Pharmacological Applications

The piperidine moiety is a common feature in more than twenty classes of drugs. As such, 3-Methyl-4-(1-piperidinyl)aniline is investigated for its pharmacological applications. It’s used in the design and development of new drugs, particularly those targeting neurological disorders and pain management .

Biological Activity Studies

This compound is also utilized in the study of biological activity. Researchers use it to synthesize compounds for biological evaluation, helping to identify new activities and potential drug candidates. For instance, it has been used in the design of dual inhibitors for specific kinase targets in cancer therapy .

Chemical Synthesis Research

In chemical synthesis, 3-Methyl-4-(1-piperidinyl)aniline is employed in various reactions, including hydrogenation, cyclization, cycloaddition, and annulation. These reactions are fundamental in creating complex molecules for further pharmaceutical evaluation .

Material Science

The compound’s derivatives are explored within material science for their unique properties. They can be used to modify surfaces or create new materials with specific characteristics, such as increased durability or enhanced electrical conductivity .

Analytical Chemistry

In analytical chemistry, 3-Methyl-4-(1-piperidinyl)aniline is used as a standard or reference compound. It helps in the development of analytical methods and techniques for detecting and quantifying similar structures in various samples .

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “4-(1-Methyl-4-piperidinylmethoxy)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

properties

IUPAC Name |

3-methyl-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKBMPIDGFXBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(1-piperidinyl)aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

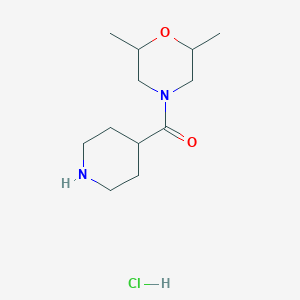

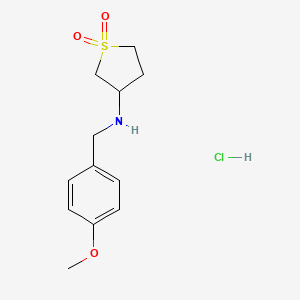

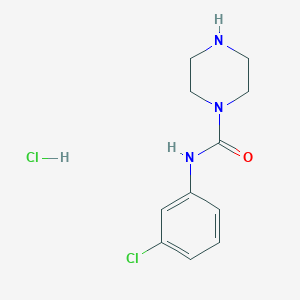

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)

![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)

![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)

![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)

![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)

![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)